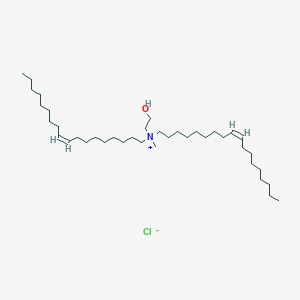
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl-5-hydroxy-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of benzofuran and benzothiazole moieties, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiazole intermediates, followed by their coupling through a thioether linkage. The final steps involve the introduction of the dimethylamino and hydroxy groups, and the esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the dimethylamino group can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzofurancarboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety with various functional groups.
Uniqueness
What sets 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
141599-53-3 |
|---|---|
Molekularformel |
C22H23ClN2O4S2 |
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O4S2.ClH/c1-4-27-21(26)20-17(12-29-22-23-14-7-5-6-8-18(14)30-22)28-16-10-9-15(25)13(19(16)20)11-24(2)3;/h5-10,25H,4,11-12H2,1-3H3;1H |
InChI-Schlüssel |
MAHTTZCEAOHBQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=NC4=CC=CC=C4S3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















